molecular formula C13H19ClN2O2 B1652147 tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1394040-18-6

tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1652147
CAS No.: 1394040-18-6
M. Wt: 270.75
InChI Key: DCRNVENRAYVRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocycle featuring a pyrrolo[1,2-a]pyrazine core substituted with a chlorine atom at position 6, a methyl group at position 1, and a tert-butyl carboxylate ester at position 2. Its molecular formula is C₁₃H₁₈ClN₂O₂ (calculated based on structural analogs in , and 12). The tert-butyl ester enhances stability and lipophilicity, making it a common motif in prodrug design . The chlorine substituent likely influences electronic properties and reactivity, while the methyl group may sterically modulate interactions in biological systems.

Properties

IUPAC Name

tert-butyl 6-chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-9-10-5-6-11(14)16(10)8-7-15(9)12(17)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRNVENRAYVRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112753
Record name Pyrrolo[1,2-a]pyrazine-2(1H)-carboxylic acid, 6-chloro-3,4-dihydro-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-18-6
Record name Pyrrolo[1,2-a]pyrazine-2(1H)-carboxylic acid, 6-chloro-3,4-dihydro-1-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-2(1H)-carboxylic acid, 6-chloro-3,4-dihydro-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow chemistry and automated systems are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore the medicinal applications of this compound. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the material science industry, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations

Key analogs differ in substituents at positions 1, 2, and 6 (Table 1), impacting physicochemical and pharmacological properties.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 6-Cl, 1-Me, 2-(tert-butyl ester) C₁₃H₁₈ClN₂O₂ ~283.75* Enhanced stability and lipophilicity due to tert-butyl ester; Cl improves reactivity for further derivatization.
tert-Butyl 6-cyano-1-methyl-pyrrolo[1,2-a]pyrazine-2-carboxylate 6-CN, 1-Me, 2-(tert-butyl ester) C₁₄H₁₉N₃O₂ 261.32 Strong electron-withdrawing CN group may reduce nucleophilicity at position 4. Discontinued, suggesting synthesis challenges.
tert-Butyl pyrrolo[1,2-a]pyrazine-2-carboxylate Unsubstituted core, 2-(tert-butyl ester) C₁₂H₁₈N₂O₂ 222.29 Lack of Cl/Me groups simplifies synthesis but reduces steric and electronic complexity for drug design.
6-Chloro-1-methyl-pyrrolo[1,2-a]pyrazine (base structure) 6-Cl, 1-Me C₈H₁₁ClN₂ 170.64 Absence of tert-butyl ester increases reactivity but decreases metabolic stability.
1-Methyl-pyrrolo[1,2-a]pyrazine-6-carbonitrile hydrochloride 6-CN, 1-Me (hydrochloride salt) C₉H₁₂ClN₃ 209.67 Hydrochloride salt improves aqueous solubility; CN group alters electronic profile vs. Cl.
2-tert-Butyl 8-methyl 6-(aminomethyl)-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate 6-(aminomethyl), 8-Me, 2,8-dicarboxylate C₁₅H₂₃N₃O₄ 309.36 Aminomethyl group introduces polarity; multiple esters may complicate pharmacokinetics.

*Molecular weight estimated based on analogs due to incomplete data for the target compound.

Biological Activity

tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (CAS Number: 1394040-18-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The molecular formula of this compound is C13H19ClN2O2. The structure features a pyrrolo-pyrazine core which is known to exhibit diverse biological properties.

Biological Activities

The biological activities of this compound have been evaluated in several contexts:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives. For instance:

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).
  • IC50 Values : While specific IC50 values for this compound were not detailed in available literature, related compounds in the same class showed promising results with IC50 values ranging from 0.071 μM to 0.164 μM against these cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar scaffolds have demonstrated activity against various bacterial strains and fungi. However, specific data on this compound's antimicrobial efficacy is limited.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[1,2-a]pyrazine derivatives is often influenced by substituents on the core structure:

  • Electron Donating Groups : The presence of electron-donating groups has been associated with increased activity.
  • Chlorine Substitution : The chlorine atom at position 6 may enhance biological activity by influencing electronic properties and steric effects .

Data Tables

Biological ActivityCell LineIC50 (μM)Reference
AnticancerHeLa0.126
AnticancerSMMC-77210.071
AnticancerK5620.164

Case Studies

A notable case study involved a series of pyrrolo[1,2-a]pyrazine derivatives where modifications to the structure were systematically analyzed for their anticancer properties. Compounds with electron-donating substituents exhibited superior efficacy compared to their electron-withdrawing counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.